molecular formula C20H26N2O2 B14144764 [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate CAS No. 958955-61-8

[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate

Cat. No.: B14144764
CAS No.: 958955-61-8
M. Wt: 326.4 g/mol
InChI Key: QQKZHLKZHQGJCS-UHFFFAOYSA-N
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Description

[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a 3,5-dimethylpyrazol-1-yl group and a 3-phenylpropanoate ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate typically involves the alkylation of pyrazoles with appropriate alkyl halides. For instance, the preparation of similar compounds has been carried out by alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF as the reaction medium . The reaction conditions often include refluxing the reactants and subsequent purification steps such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or esters.

Scientific Research Applications

Chemistry

In chemistry, [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science .

Biology and Medicine

The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and resins. Its unique chemical properties make it suitable for creating materials with specific mechanical or thermal properties .

Mechanism of Action

The mechanism by which [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This coordination can alter the conformation of the target molecule, leading to changes in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylpyrazol-1-yl)benzimidazole
  • 2-(3,5-Dimethylpyrazol-1-yl)ethylseleno derivatives

Uniqueness

Compared to similar compounds, [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate stands out due to its cyclohexyl ring, which provides additional steric bulk and potential for unique interactions with molecular targets. This structural feature can enhance its binding affinity and specificity in various applications .

Properties

CAS No.

958955-61-8

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

[2-(3,5-dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate

InChI

InChI=1S/C20H26N2O2/c1-15-14-16(2)22(21-15)18-10-6-7-11-19(18)24-20(23)13-12-17-8-4-3-5-9-17/h3-5,8-9,14,18-19H,6-7,10-13H2,1-2H3

InChI Key

QQKZHLKZHQGJCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCCCC2OC(=O)CCC3=CC=CC=C3)C

solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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